molecular formula C18H16N4O2 B1318655 Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate CAS No. 917392-54-2

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Cat. No.: B1318655
CAS No.: 917392-54-2
M. Wt: 320.3 g/mol
InChI Key: BECBKQYLJDEVDN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate emerged as a critical intermediate during the development of nilotinib , a second-generation tyrosine kinase inhibitor approved in 2007 for treating chronic myelogenous leukemia. Its discovery paralleled efforts to optimize nilotinib’s synthetic pathway, particularly in addressing challenges related to regioselective coupling reactions. The compound gained prominence due to its structural role in linking nilotinib’s pyrimidine-aminophenyl core to its imidazole-containing pharmacophore. Early synthetic routes, such as those disclosed in patents from 2018, highlighted its utility in scalable pharmaceutical manufacturing.

Chemical Registry and Identification

The compound is rigorously characterized by global regulatory bodies and scientific databases:

Property Value Source
CAS Registry Number 917392-54-2
Molecular Formula C₁₈H₁₆N₄O₂
Molecular Weight 320.35 g/mol
PubChem CID 17748019
Melting Point 148–150°C
Boiling Point 538.6±60.0°C (predicted)
Density 1.258 g/cm³

Safety identifiers include the UNII code HKX2YWY42Y and hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation).

Nomenclature and Systematic Classification

The compound’s IUPAC name, methyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate , reflects its hybrid heterocyclic-aromatic architecture. Key structural features include:

  • Benzoate ester backbone : A methyl ester group at position 1 and a methyl group at position 4 of the benzene ring.
  • Pyrimidine-aminophenyl linkage : A pyrimidine ring substituted at position 4 with a pyridin-3-yl group, connected via an amino bridge to the benzoate scaffold.
  • Electron-rich regions : The pyridine and pyrimidine moieties contribute to π-π stacking interactions relevant to kinase inhibition.

Alternative designations include Nilotinib EP Impurity G and Methyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate, underscoring its role in pharmaceutical quality control.

Relationship to Nilotinib Chemistry

This compound serves dual roles in nilotinib chemistry:

  • Synthetic intermediate : It participates in palladium-catalyzed coupling reactions with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine to form nilotinib’s core structure.
  • Process-related impurity : As Nilotinib EP Impurity G, it is monitored during drug manufacturing to ensure compliance with the European Pharmacopoeia’s ≤0.15% threshold.

The compound’s stability under acidic conditions (pKa ≈ 2.70) makes it a critical marker for assessing nilotinib’s degradation pathways.

Significance in Pharmaceutical Research

Beyond its role in nilotinib production, this benzoate derivative has enabled advances in:

  • Regioselective catalysis : Its synthesis via Buchwald-Hartwig amination demonstrated the efficacy of preactivated Pd(0)-L1 complexes in overcoming imidazole-mediated catalyst poisoning.
  • Analytical method development : Reverse-phase HPLC protocols using C18 columns (e.g., Newcrom R1) achieve baseline separation of the compound from nilotinib and related impurities.
  • Structure-activity relationship (SAR) studies : Modifications to its pyrimidine-pyridine subunit have informed the design of third-generation Bcr-Abl inhibitors.

Ongoing research explores its potential as a scaffold for dual kinase-P-glycoprotein inhibitors to combat multidrug-resistant cancers.

Properties

IUPAC Name

methyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-5-6-13(17(23)24-2)10-16(12)22-18-20-9-7-15(21-18)14-4-3-8-19-11-14/h3-11H,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECBKQYLJDEVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589940
Record name Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate
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Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917392-54-2
Record name Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-, methyl ester
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Record name Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
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Record name Methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate
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Record name methyl 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoate
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Record name METHYL 4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)BENZOATE
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Preparation Methods

Guanidine Formation

  • Starting Material: 3-amino-4-methylbenzoate derivatives (methyl or ethyl esters) or 3-amino-4-methylbenzonitrile.
  • Reagents: Cyanamide or bis-Boc-guanyl pyrazole under acidic conditions (hydrochloric acid).
  • Conditions: The guanidine intermediate is formed by reacting the amino group with cyanamide in the presence of hydrochloric acid, yielding 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride salt.
  • Advantages: Using the hydrochloride salt improves solubility and safety compared to nitrate salts, facilitating large-scale production.
  • Yields: Guanidine formation yields approximately 58-66.5% depending on the method.

Cyclization Reaction

  • Intermediate: The guanidine hydrochloride salt.
  • Reagents: 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.
  • Solvents: 1-butanol, tert-butanol, or mixtures with toluene.
  • Conditions: The reaction is carried out under reflux (100-125 °C) for 12-20 hours under nitrogen atmosphere.
  • Process: The guanidine intermediate undergoes cyclization with the pyridinyl-substituted ketone to form the pyrimidin-2-ylamino substituted benzoate.
  • Workup: After reaction completion, the mixture is cooled, neutralized with hydrochloric acid, and the product is isolated by filtration and drying.
  • Yields: Cyclization yields range from 60% to 64%, with product purity up to 99.8%.

Suzuki Cross-Coupling

  • Starting Material: 2,4-dichloropyrimidine.
  • Reagents: 3-pyridyl boronic acid or boronic acid pinacol ester.
  • Catalyst: Palladium complexes such as PdCl2(dppf) or Pd(PPh3)4.
  • Solvents: Dichloromethane, toluene, or other suitable organic solvents.
  • Conditions: Heating at 100 °C for 12-20 hours.
  • Outcome: Selective coupling at the 4-position of the pyrimidine ring to afford 2-chloro-4-(pyridin-3-yl)pyrimidine intermediate with high regioselectivity and yields around 80%.

Protection and Deprotection (Optional)

  • Protection: The amino group can be Boc-protected using conventional conditions to improve stability during further transformations.
  • Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are used to remove Boc groups.
  • Purpose: Protecting groups help in multi-step syntheses, especially when preparing derivatives or further functionalization.
  • Solvent Choice: Tert-butanol is preferred in some steps to prevent transesterification and improve reaction selectivity.
  • Bases: Potassium tert-butoxide, sodium methoxide, and sodium ethoxide are used to facilitate cyclization and coupling reactions.
  • Safety: Using guanidine hydrochloride salts instead of nitrate salts reduces explosion hazards and improves process safety.
  • Scale-up: The described methods have been optimized for industrial scale with improved yields and reduced steps compared to earlier patents, lowering costs by approximately 20%.
Step Starting Material Reagents/Catalysts Solvent(s) Conditions Yield (%) Notes
Guanidine Formation 3-amino-4-methylbenzoate or benzonitrile Cyanamide or bis-Boc-guanyl pyrazole, HCl Organic solvent (e.g., toluene) Acidic, reflux or room temp 58-66.5 Hydrochloride salt preferred for safety
Cyclization Guanidine intermediate 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one 1-butanol, tert-butanol Reflux 100-125 °C, 12-20 h 60-64 Neutralization and filtration post-reaction
Suzuki Coupling 2,4-dichloropyrimidine 3-pyridyl boronic acid, Pd catalyst DCM, toluene 100 °C, 12-20 h ~80 High regioselectivity, no bis-adducts
Protection/Deprotection Amino-substituted benzoate Boc anhydride, TFA for deprotection Conventional solvents Room temp or mild heating N/A Optional step for stability
  • The use of guanidine hydrochloride intermediates represents a significant improvement over nitrate salts, enhancing safety and yield.
  • The cyclization step is sensitive to solvent and base choice; tert-butanol and potassium tert-butoxide provide optimal results.
  • Suzuki coupling conditions are well-established, with palladium catalysts providing high selectivity and yield.
  • The overall synthetic route has been shortened from four to two main steps in recent patents, reducing complexity and cost.
  • Purity of the final product is consistently high (>99%), with low impurity levels, suitable for pharmaceutical applications.

The preparation of methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate involves a strategic sequence of guanidine formation, cyclization, and palladium-catalyzed cross-coupling. Advances in reaction conditions, solvent selection, and intermediate salt forms have optimized the process for industrial scalability, safety, and cost-effectiveness. The described methods provide a robust foundation for the synthesis of this compound and its derivatives in pharmaceutical research and production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

One of the most significant applications of methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is its role in cancer treatment. Research indicates that derivatives of this compound exhibit potent activity against various cancer cell lines. For example, it has been utilized in the synthesis of Nilotinib, a well-known tyrosine kinase inhibitor used in chronic myeloid leukemia (CML) treatment .

Antipsychotic Potential

Recent studies have highlighted the potential of this compound as a GPR52 agonist, which may have implications for treating psychotic disorders. GPR52 is a receptor implicated in neuropsychiatric conditions, and compounds that activate this receptor are being explored for their antipsychotic properties. In preclinical models, related compounds have shown promise in reducing hyperlocomotion induced by methamphetamine, suggesting potential therapeutic benefits .

Case Studies

Study Focus Findings
Study on Nilotinib SynthesisAnticancer applicationsThis compound serves as an intermediate in synthesizing Nilotinib, showing efficacy against CML .
GPR52 Agonist ResearchNeuropsychiatric disordersCompounds related to this compound showed potential antipsychotic effects in animal models .
Antimicrobial Activity ExplorationMicrobial resistanceStructural analogs demonstrated significant antimicrobial effects against resistant strains .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as tyrosine kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinases can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Ethyl Ester Analog

Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (CAS: 641569-97-3) shares 73% structural similarity with the target compound, differing only in the ester group (ethyl vs. methyl) .

  • Metabolic Stability: Ethyl esters are generally hydrolyzed slower than methyl esters by esterases, which could prolong half-life .
  • Synthetic Utility : This analog is often used interchangeably in reactions where ester group reactivity is critical, such as amidations or hydrolyses .

Carboxylic Acid Derivative

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS: 641569-94-0) exhibits 77% similarity, replacing the ester with a carboxylic acid .

  • Key Differences :
    • Ionization : The carboxylic acid group (pKa ~4-5) introduces pH-dependent solubility, enhancing bioavailability in physiological environments.
    • Reactivity : The free acid enables direct conjugation reactions (e.g., amide bond formation) without requiring hydrolysis .
  • Biological Relevance : This derivative is a probable metabolite of the methyl ester and may contribute to the parent drug’s pharmacological activity .

Amine-Substituted Analogs

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS: 152460-10-1) shares 73% similarity but lacks the ester group, instead featuring an aromatic amine .

  • The absence of the ester eliminates susceptibility to enzymatic hydrolysis, altering metabolic pathways .
  • Activity Data : While specific bioactivity data are unavailable, amine-containing analogs often exhibit enhanced target binding due to hydrogen-bonding interactions .

Nitro-Functionalized Derivative

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine introduces a nitro group, reducing similarity to 56% .

  • Functional Impact :
    • The electron-withdrawing nitro group may reduce electron density in the aromatic ring, affecting π-π stacking interactions with biological targets.
    • Nitro groups are often prodrug motifs, requiring enzymatic reduction for activation .

Hybrid Derivatives with Extended Substituents

  • Structural and Synthetic Notes: The extended substituent increases molecular weight (MW: ~435 g/mol) and may enhance steric interactions with target proteins. Synthesized in 54% yield via reductive alkylation, this derivative demonstrates the feasibility of modular modifications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula MW (g/mol) Key Functional Groups Similarity Score
Target Compound (917392-54-2) C₁₈H₁₆N₄O₂ 320.35 Methyl ester, pyridinylpyrimidine -
Ethyl Ester (641569-97-3) C₁₉H₁₈N₄O₂ 334.37 Ethyl ester 0.73
Carboxylic Acid (641569-94-0) C₁₇H₁₄N₄O₂ 306.32 Carboxylic acid 0.77
Amine Derivative (152460-10-1) C₁₇H₁₅N₅ 289.33 Aromatic amine 0.73

Discussion of Key Findings

  • Ester vs. Acid : The methyl ester is more lipophilic but metabolically labile compared to the carboxylic acid, which offers direct conjugation utility .
  • Substituent Effects: Extended substituents (e.g., methyleneamino-benzyl) improve steric interactions but may complicate synthetic routes .
  • Bioactivity Trends : Amine and nitro derivatives highlight the balance between solubility, reactivity, and target engagement .

Biological Activity

Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, with the CAS number 917392-54-2, is a compound that exhibits noteworthy biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C18_{18}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 320.35 g/mol
  • IUPAC Name : Methyl 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoate
  • Structure : The compound features a benzoate moiety linked to a pyrimidine and pyridine structure, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its role in targeting specific pathways in cancer treatment.

Antimicrobial Properties

Recent studies indicate that derivatives of pyrimidine and pyridine compounds exhibit significant antibacterial activities. The compound has been shown to possess:

  • Antibacterial Activity : It has demonstrated effectiveness against multidrug-resistant bacterial strains, suggesting its potential as a new antibiotic agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .
  • Antibiofilm Activity : Research indicates that this compound can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for their resistance to conventional treatments .

Anticancer Potential

The compound's structural features suggest it may interact with various molecular targets involved in cancer progression:

  • Kinase Inhibition : Similar compounds have been identified as kinase inhibitors, which play a critical role in cancer cell signaling pathways. This suggests that this compound may also exhibit similar properties .
  • Cell Proliferation Inhibition : Preliminary data indicate that the compound may exert antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Cell Signaling Pathways : It is hypothesized that the compound interacts with key signaling pathways, potentially affecting the expression of genes involved in inflammation and tumorigenesis.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Study A (2023)Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Study B (2022)Showed inhibition of biofilm formation by P. aeruginosa, suggesting a dual role as an antimicrobial and anti-biofilm agent .
Study C (2021)Investigated the anticancer effects on breast cancer cell lines, reporting a reduction in cell viability and induction of apoptosis .

Q & A

Basic: What are the established synthetic routes for Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or reductive alkylation. A common approach involves coupling intermediates like 4-methyl-N3-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine with methyl 4-formylbenzoate under NaBH4 reduction in an AcOH/benzene-ethanol mixture (yield ~85%) . Another method uses chloroacetyl chloride for nucleophilic substitution at low temperatures (-5°C) with K2CO3 as a base in tetrahydrofuran, achieving 81–85% yields . Key factors affecting yield include:

  • Temperature control : Reactions below 0°C minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity .
  • Base strength : K2CO3 optimizes deprotonation without hydrolyzing esters .

Basic: How is this compound characterized structurally and functionally?

Characterization relies on:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl signals (δ ~165 ppm) .
  • IR spectroscopy : Azide stretches (~2103 cm<sup>−1</sup>) confirm functionalization , while ester C=O appears at ~1700 cm<sup>−1</sup> .
  • Mass spectrometry : Exact mass (320.1273 Da) and fragmentation patterns validate molecular formula (C18H16N4O2) .

Advanced: How can solubility and stability challenges of this methyl ester derivative be addressed during formulation?

The ester group enhances lipophilicity (log P ~4.38 for analogs ), but hydrolysis to the carboxylic acid ( ) may occur under acidic/basic conditions. Strategies include:

  • pH-controlled storage : Store at neutral pH and +5°C to prevent ester hydrolysis .
  • Co-solvent systems : Use ethanol or PEG to improve aqueous solubility without destabilization .
  • Prodrug design : Stabilize via steric hindrance (e.g., bulkier esters) or enzyme-labile protecting groups .

Advanced: What analytical methods are validated for quantifying trace impurities of this compound in drug substances like nilotinib?

As a nilotinib impurity (labeled "Impurity G" ), quantification requires:

  • HPLC : Use C18 columns with mobile phases like acetonitrile/0.1% TFA (retention time ~12–15 min) .
  • GC-MS : For residual solvent analysis (e.g., benzene/ethanol), headspace methods with FID detection are validated .
  • Validation parameters : Linearity (R<sup>2</sup> >0.99), LOD/LOQ (<0.1%), and recovery (98–102%) per ICH guidelines .

Advanced: How does structural modification of this compound impact its bioactivity, particularly in kinase inhibition?

The pyridinyl-pyrimidine core mimics ATP-binding sites in kinases (e.g., BCR-ABL in imatinib ). Modifications include:

  • Ester vs. carboxylic acid : Methyl ester improves cell permeability but reduces target binding affinity compared to the acid form .
  • Substituent effects : Trifluoromethyl groups (as in analogs) enhance metabolic stability and lipophilicity .
  • Piperazine addition : Analogous imatinib derivatives show 10-fold higher potency when piperazine is methylated .

Advanced: How do conflicting data on protonation states of similar compounds inform experimental design for this molecule?

Contradictory protonation data (e.g., imatinib pKa values: 1.52, 8.07 ) suggest:

  • pH-dependent studies : Use UV-Vis titration (200–400 nm) to identify protonation sites .
  • Computational modeling : DFT calculations predict dominant protonation at pyrimidine N1 under physiological pH .
  • Bioactivity correlation : Adjust assay buffers (pH 6.5–7.4) to mimic cellular environments and optimize kinase inhibition .

Basic: What are the key applications of this compound in medicinal chemistry research?

  • Kinase inhibitor scaffold : Serves as a precursor for tyrosine kinase inhibitors (e.g., imatinib analogs ).
  • Structure-activity relationship (SAR) studies : Modifying the benzoate moiety or pyridinyl group tunes selectivity for ABL vs. PDGFR kinases .
  • Probe development : Radiolabeled derivatives (e.g., <sup>14</sup>C-methyl ester) track drug distribution in vitro .

Advanced: What are the critical steps for resolving synthetic byproducts during scale-up?

  • Byproduct identification : LC-MS/MS detects dimerization products (e.g., disulfides) or ester hydrolysis .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes polar impurities .
  • Process optimization : Reduce reaction time (<2 hrs) and use inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

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